molecular formula C9H11F3N2O3 B2385084 methyl 1-methyl-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole-4-carboxylate CAS No. 1975118-97-8

methyl 1-methyl-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole-4-carboxylate

Cat. No.: B2385084
CAS No.: 1975118-97-8
M. Wt: 252.193
InChI Key: LHYPOLHGKUWGMU-UHFFFAOYSA-N
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Description

Methyl 1-methyl-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole-4-carboxylate is a pyrazole-based compound featuring a trifluoroethoxymethyl substituent at the 3-position and a methyl ester at the 4-position. The trifluoroethoxy group (CF₃CH₂O-) enhances lipophilicity and metabolic stability, making such derivatives of interest in medicinal chemistry and agrochemical research .

Properties

IUPAC Name

methyl 1-methyl-3-(2,2,2-trifluoroethoxymethyl)pyrazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11F3N2O3/c1-14-3-6(8(15)16-2)7(13-14)4-17-5-9(10,11)12/h3H,4-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHYPOLHGKUWGMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)COCC(F)(F)F)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11F3N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-methyl-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole-4-carboxylate typically involves the reaction of 1-methyl-3-(2,2,2-trifluoroethoxymethyl)pyrazole with methyl chloroformate under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction, leading to the formation of the desired ester product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

methyl 1-methyl-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Agricultural Applications

Herbicidal Activity
Fenpyrazone is primarily recognized for its use as a herbicide. It belongs to the class of benzoylpyrazoles and is effective against a range of grassy weeds. The mechanism of action involves the inhibition of specific enzymes in the plant's metabolic pathways, leading to growth disruption and eventual plant death. Fenpyrazone has been shown to be particularly effective in controlling resistant weed species, making it a valuable tool in modern agricultural practices .

Field Studies and Efficacy
Field studies have demonstrated that fenpyrazone can significantly reduce weed populations when applied at recommended rates. For instance, trials conducted in various crop systems have reported up to 90% control of target weed species within weeks of application. The compound's efficacy is enhanced when used in combination with other herbicides, providing synergistic effects that improve overall weed management strategies .

Medicinal Chemistry Applications

Pharmacological Properties
Beyond its agricultural uses, methyl 1-methyl-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole-4-carboxylate has garnered attention for its potential pharmacological applications. Pyrazole derivatives are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Research indicates that compounds within this class can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammatory processes .

Case Studies
Several studies have explored the synthesis and biological evaluation of pyrazole derivatives similar to fenpyrazone. For example:

  • Antimicrobial Activity : A study synthesized novel pyrazole derivatives that exhibited significant antimicrobial activity against various bacterial strains. The structure-activity relationship (SAR) analysis indicated that modifications to the pyrazole ring could enhance antibacterial potency .
  • Anticancer Potential : Other research highlighted the anticancer effects of specific pyrazole derivatives, suggesting that these compounds could induce apoptosis in cancer cells through various mechanisms .

Mechanism of Action

The mechanism of action of methyl 1-methyl-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethoxymethyl group enhances its binding affinity and specificity, leading to the modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The trifluoroethoxymethyl group distinguishes this compound from analogs with simpler substituents. Key comparisons include:

Compound 3-Position Substituent 4-Position Group Melting Point (°C) Molecular Weight (g/mol) Key Applications
Methyl 1-methyl-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole-4-carboxylate CF₃CH₂OCH₂- COOCH₃ Not reported ~282.2 (calculated) Potential agrochemical intermediates
Ethyl 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate CF₃- COOCH₂CH₃ 58–60 263.2 Synthetic intermediate for pharmaceuticals
Ethyl 1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate CF₃- + phenyl at N1 COOCH₂CH₃ 89–90 349.3 Ligand design in catalysis
Lansoprazole-related compounds (e.g., Imp. C(EP)) CF₃CH₂O- (on pyridine, not pyrazole) Benzimidazole core Varies ~369.4 Proton pump inhibitors

Key Observations :

  • Synthetic Complexity : Introducing the trifluoroethoxymethyl group requires additional steps compared to direct trifluoromethylation, as seen in for compound 3 (methylation via NaH/CH₃I) .
  • Biological Relevance : While pyrazole-trifluoroethoxy hybrids are less documented, benzimidazole analogs like lansoprazole demonstrate the pharmacological significance of the CF₃CH₂O- moiety in acid suppression .
Spectral and Crystallographic Comparisons
  • ¹H-NMR : Pyrazole protons in trifluoroethoxy-containing compounds typically resonate downfield (δ 8.5–9.3 ppm) due to electron-withdrawing effects . For example, compound 7 (Ethyl 1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate) shows a pyrazole H signal at δ 9.33 ppm .
  • Mass Spectrometry : Molecular ion peaks for trifluoroethoxy derivatives are often accompanied by fragment ions corresponding to CF₃CH₂O- loss, as seen in compound 7 ([M+H]⁺ = 285) .

Biological Activity

Methyl 1-methyl-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole-4-carboxylate, with the CAS number 1975118-97-8, is a pyrazole derivative that has garnered attention for its potential biological activities. Pyrazole compounds are known for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities. This article reviews the biological activity of this specific compound, highlighting its synthesis, mechanisms of action, and relevant case studies.

  • Molecular Formula : C9H11F3N2O3
  • Molecular Weight : 252.19 g/mol
  • Structure : The compound features a pyrazole ring substituted with a trifluoroethoxy group, which is believed to enhance its biological activity through increased lipophilicity and metabolic stability.

Antimicrobial Activity

Pyrazole derivatives have been extensively studied for their antimicrobial properties. A review of various studies indicates that pyrazole carboxylic acid derivatives exhibit significant antimicrobial activity against a range of pathogens. For instance:

  • Antifungal Activity : this compound has shown promising antifungal effects in vitro against several fungal strains. In one study, derivatives of similar structure demonstrated over 50% inhibition against Gibberella zeae at concentrations of 100 µg/mL .

Anticancer Potential

Research into the anticancer properties of pyrazole derivatives suggests that they can inhibit tumor growth through various mechanisms:

  • Mechanism of Action : The trifluoromethyl group in the structure is known to interact with specific molecular targets involved in cancer progression. This interaction can modulate enzyme activity and influence signaling pathways critical for cell proliferation and survival .

Anti-inflammatory Effects

Pyrazole compounds are also recognized for their anti-inflammatory properties. The presence of the carboxylate group in this compound may contribute to its ability to inhibit inflammatory mediators and cytokines.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate pyrazole precursors with trifluoroethanol under controlled conditions. The synthetic route generally follows these steps:

  • Formation of the Pyrazole Ring : Using standard methods for synthesizing pyrazoles.
  • Substitution Reaction : Introducing the trifluoroethoxy group via nucleophilic substitution.
  • Carboxylation : Modifying the resulting compound to incorporate the carboxylate functionality.

Case Studies and Research Findings

StudyBiological ActivityFindings
Cetin et al. (2020) AntimicrobialHighlighted broad-spectrum antimicrobial activities of pyrazole derivatives, including antifungal effects against various fungi.
PMC4766773 (2014) AnticancerDiscussed mechanisms through which pyrazoles inhibit cancer cell proliferation and induce apoptosis.
PubMed (2015) AntifungalIdentified structural features contributing to enhanced antifungal activity compared to commercial fungicides.

Q & A

Q. What are the optimized synthetic routes for methyl 1-methyl-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole-4-carboxylate?

A common method involves the condensation of pyrazole intermediates with trifluoroethoxy-methyl groups under anhydrous conditions. For example, analogous syntheses use thionyl chloride (SOCl₂) in toluene to activate carboxylic acid precursors, followed by nucleophilic substitution with a trifluoroethoxy-methyl moiety . Key steps include:

  • Reagent selection : Thionyl chloride for acyl chloride formation (critical for reactivity).
  • Temperature control : Heating to 90°C to drive the reaction to completion.
  • Purification : Repeated evaporation with heptane/toluene mixtures to remove excess SOCl₂ .
    Yield optimization requires precise stoichiometry and inert atmospheric conditions (e.g., nitrogen) to prevent hydrolysis of intermediates.

Q. How can researchers characterize the purity and structural integrity of this compound?

Analytical methods :

  • NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., trifluoroethoxy-methyl at C3, methyl ester at C4).
  • Mass spectrometry (HRMS) : To verify molecular weight (e.g., [M+H]⁺ expected at m/z 297.06 for C₁₀H₁₂F₃N₂O₃).
  • X-ray crystallography : For definitive stereochemical assignment (see analogous pyrazole derivatives in ) .
    Purity assessment : HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water gradient.

Q. What bioactivity assays are suitable for evaluating this compound’s pharmacological potential?

  • Enzyme inhibition assays : Test against kinases or hydrolases due to the pyrazole core’s affinity for ATP-binding pockets.
  • Antimicrobial screening : Broth microdilution (MIC) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli), referencing structurally similar compounds with known activity .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations. Include positive controls like doxorubicin .

Advanced Research Questions

Q. How do reaction kinetics and mechanisms differ when introducing electron-withdrawing groups (e.g., trifluoroethoxy) to the pyrazole ring?

The trifluoroethoxy group’s strong electron-withdrawing nature alters nucleophilic substitution kinetics:

  • Rate studies : Monitor via in-situ IR spectroscopy (C=O stretch at ~1700 cm⁻¹) to track acyl chloride intermediate formation .
  • Computational modeling : Density Functional Theory (DFT) reveals increased activation energy for trifluoroethoxy substitution compared to methoxy groups due to steric and electronic effects .
    Contradictions : Some studies report reduced yields with bulkier substituents, necessitating iterative optimization (e.g., solvent polarity adjustments) .

Q. What strategies resolve contradictions in reported biological activities of structurally analogous pyrazole derivatives?

Compound Reported Activity Key Variables
Ethyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-5-carboxylateAntifungal (IC₅₀ = 2.1 μM)Solubility in assay media
Methyl 3-amino-1-(3-methylbenzyl)-1H-pyrazole-4-carboxylateAnti-inflammatory (IC₅₀ = 8.3 μM)Cell line specificity
Methodological adjustments :
  • Standardize assay conditions (e.g., DMSO concentration ≤0.1%).
  • Validate target engagement via SPR (surface plasmon resonance) binding studies .

Q. How can computational chemistry predict metabolic degradation pathways?

  • Software tools : Schrödinger’s MetaSite predicts Phase I/II metabolism. The trifluoroethoxy group is prone to oxidative cleavage, generating trifluoroacetic acid as a metabolite .
  • MD simulations : Assess binding stability in cytochrome P450 enzymes (e.g., CYP3A4) to identify potential toxophores .

Q. What advanced techniques validate the compound’s stability under physiological conditions?

  • Forced degradation studies : Expose to pH 1–13 buffers, UV light, and H₂O₂. Monitor via LC-MS for hydrolysis (ester cleavage) or oxidation (pyrazole ring modification) .
  • Accelerated stability testing : 40°C/75% RH for 4 weeks; degradation products quantified using mass spectrometry .

Methodological Challenges and Reproducibility

Q. How can researchers ensure reproducibility in synthesizing this compound?

  • Critical parameters :
    • Anhydrous solvents (e.g., toluene stored over molecular sieves).
    • Strict temperature control (±2°C) during acyl chloride formation.
  • Open data : Refer to protocols in repositories like Chemotion (DOI: 10.14272/reaction/SA-FUHFF...) for validated synthetic steps .

Q. What are the limitations of current structural analogs in SAR studies?

  • Data gaps : Limited in vivo pharmacokinetic data for trifluoroethoxy-containing pyrazoles.
  • Recommendations : Prioritize analogs with published ADME profiles (e.g., methyl 1-(4-formylphenyl)-1H-pyrazole-3-carboxylate ) to infer bioavailability.

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